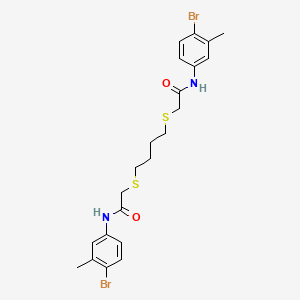

2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide

説明

2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is a synthetic acetamide derivative featuring dual sulfanyl (-S-) linkages in a butyl chain and two 4-bromo-3-methylphenyl substituents. This compound is structurally characterized by:

- Sulfanyl bridges: A four-carbon butyl chain with two thioether (-S-) groups, influencing solubility and conformational flexibility.

- Aromatic bromination: Two 4-bromo-3-methylphenyl groups, enhancing lipophilicity and electronic effects.

Its synthesis likely involves nucleophilic substitution or coupling reactions to install the sulfanyl and acetamide groups, as seen in analogous compounds . Crystallographic analysis using SHELX programs (e.g., SHELXL) would be critical for structural validation, given their prominence in small-molecule refinement .

特性

IUPAC Name |

2-[4-[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanylbutylsulfanyl]-N-(4-bromo-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Br2N2O2S2/c1-15-11-17(5-7-19(15)23)25-21(27)13-29-9-3-4-10-30-14-22(28)26-18-6-8-20(24)16(2)12-18/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRDYWFOTCJEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CSCCCCSCC(=O)NC2=CC(=C(C=C2)Br)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Br2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of 4-Bromo-3-methylaniline: This can be synthesized from 4-bromo-3-methylphenol through a series of reactions involving nitration, reduction, and diazotization.

Synthesis of 2-(4-Bromo-3-methylanilino)-2-oxoethyl sulfanyl compound: This involves the reaction of 4-bromo-3-methylaniline with an appropriate acylating agent to introduce the oxoethyl group, followed by thiolation to introduce the sulfanyl group.

Coupling with Butyl Sulfanyl Compound: The intermediate is then reacted with a butyl sulfanyl compound under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the oxo group, potentially using reducing agents like lithium aluminum hydride.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction could yield a compound with a reduced oxo group.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and sulfanyl groups suggests potential interactions with proteins or nucleic acids, potentially affecting cellular processes.

類似化合物との比較

Structural Comparisons

The compound’s structural analogs share acetamide cores but differ in substituents and linkage motifs. Key comparisons include:

Key Observations :

- The target’s dual sulfanyl-butyl chains increase molecular weight (~580 g/mol) and reduce solubility in polar solvents compared to simpler analogs like N-(4-bromophenyl)acetamide .

Physicochemical Properties

Key Observations :

- The target’s low solubility aligns with its extended hydrophobic sulfanyl-butyl chains, limiting bioavailability without formulation aids.

- Higher thermal stability compared to the triazole analog may reflect stronger crystallinity due to symmetric substitution .

生物活性

The compound 2-((4-((2-(4-Bromo-3-methylanilino)-2-oxoethyl)sulfanyl)butyl)sulfanyl)-N-(4-bromo-3-methylphenyl)acetamide, often referred to as a sulfanyl-substituted amide, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A brominated aromatic ring which enhances its reactivity and potential biological interactions.

- An amide functional group , which is critical for binding interactions with biological targets.

- A sulfanyl linkage , which may contribute to its biological activity through redox reactions.

Molecular Formula : C22H26Br2N2O2S2

Molecular Weight : 532.39 g/mol

Synthesis Methods

The synthesis typically involves several steps:

- Bromination of a methylphenyl compound.

- Formation of the amide bond through amidation reactions.

- Introduction of sulfanyl groups via nucleophilic substitution reactions.

Optimized conditions are crucial for maximizing yield and purity in industrial production settings.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific protein targets within cells. The brominated aromatic ring and amide group facilitate binding to enzymes or receptors that are involved in key signaling pathways, potentially leading to:

- Inhibition of tumor growth through interference with cancer cell proliferation.

- Antibacterial effects by disrupting bacterial metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown potent activity against various cancer cell lines, including breast and ovarian cancers . The sulfanyl group may enhance the compound's ability to penetrate cell membranes and exert cytotoxic effects.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Case Studies

A study conducted on a series of sulfanyl derivatives demonstrated that modifications at the aromatic rings significantly influenced their anticancer activity. Specifically, introducing electron-withdrawing groups like bromine increased potency against various cancer cell lines .

Another investigation focused on the antibacterial efficacy of similar compounds against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents in the face of rising antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。